molecular formula C11H16N2 B1442661 5-Amino-1,1,2-trimethylisoindoline CAS No. 1092794-94-9

5-Amino-1,1,2-trimethylisoindoline

Cat. No. B1442661
CAS RN: 1092794-94-9
M. Wt: 176.26 g/mol
InChI Key: QAWIGFGJXOCTRI-UHFFFAOYSA-N
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Description

Indole derivatives, which might be structurally similar to the compound you’re asking about, are of wide interest because of their diverse biological and clinical applications . They are present in many synthetic drug molecules and have a wide array of bioactive properties .


Synthesis Analysis

The synthesis of indole derivatives often involves complex chemical reactions. For example, isoindolines, a type of indole derivative, can be synthesized using a domino reaction involving a donor-acceptor cyclopropane and various primary amines .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .


Physical And Chemical Properties Analysis

Amino acids, which might share some properties with the compound you’re asking about, are generally colorless, crystalline substances. They have high melting points due to their ionic properties and are soluble in water and ethanol but insoluble in non-polar solvents like benzene .

Scientific Research Applications

Pharmaceutical Synthesis

5-Amino-1,1,2-trimethylisoindoline: is a versatile intermediate in pharmaceutical chemistry. Its unique structure allows for the synthesis of various N-isoindoline-1,3-dione derivatives, which are explored for their therapeutic potential . The amino group on the isoindoline ring can undergo various reactions to create compounds with potential as novel drugs.

Herbicides

The chemical reactivity of 5-Amino-1,1,2-trimethylisoindoline makes it a candidate for the development of new herbicides. By incorporating this compound into herbicidal formulations, researchers aim to exploit its properties to control weed growth effectively .

Colorants and Dyes

Due to its structural characteristics, 5-Amino-1,1,2-trimethylisoindoline can be used to synthesize colorants and dyes. Its ability to form stable pigments is valuable in the textile and printing industries .

Polymer Additives

This compound is also significant in the production of polymer additives. Its incorporation into polymers can enhance material properties such as durability, heat resistance, and color stability .

Organic Synthesis

In organic synthesis, 5-Amino-1,1,2-trimethylisoindoline serves as a building block for constructing complex organic molecules. Its reactivity allows for the introduction of various functional groups, aiding in the synthesis of diverse organic compounds .

Photochromic Materials

The compound’s structure is conducive to the development of photochromic materials. These materials change color upon exposure to light, and 5-Amino-1,1,2-trimethylisoindoline could be key in creating more efficient and durable photochromic systems .

Biological Activity Studies

Researchers are investigating the biological activities of derivatives of 5-Amino-1,1,2-trimethylisoindoline . Understanding the structure-activity relationships of these compounds can lead to the discovery of new biological agents .

Sustainable Synthesis Approaches

The environmental impact of chemical synthesis is a growing concern5-Amino-1,1,2-trimethylisoindoline is at the forefront of research into sustainable and environmentally friendly synthetic methods, aiming to reduce the ecological footprint of chemical manufacturing .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific biological activity. For example, some indole derivatives have been found to have anti-inflammatory effects by inhibiting the generation of end products such as hydrogen peroxide, aldehyde, and ammonium .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its specific properties. Generally, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

properties

IUPAC Name

1,1,2-trimethyl-3H-isoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2)10-5-4-9(12)6-8(10)7-13(11)3/h4-6H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWIGFGJXOCTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C)C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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